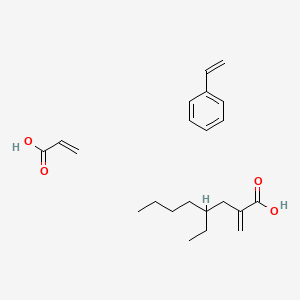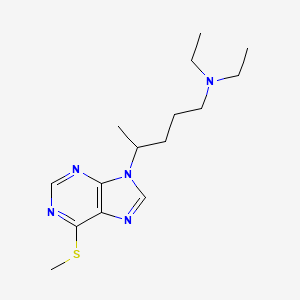
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine ring substituted with a methylsulfanyl group and a pentan-1-amine chain with diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine typically involves multi-step organic reactions. The initial step often includes the formation of the purine ring, followed by the introduction of the methylsulfanyl group. The final steps involve the attachment of the pentan-1-amine chain and the diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives.
Scientific Research Applications
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine involves its interaction with specific molecular targets. The purine ring structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(6-methylthio-purin-9-yl)butan-1-amine
- N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)hexan-1-amine
Uniqueness
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine is unique due to its specific substitution pattern on the purine ring and the presence of the pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21267-89-0 |
|---|---|
Molecular Formula |
C15H25N5S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(6-methylsulfanylpurin-9-yl)pentan-1-amine |
InChI |
InChI=1S/C15H25N5S/c1-5-19(6-2)9-7-8-12(3)20-11-18-13-14(20)16-10-17-15(13)21-4/h10-12H,5-9H2,1-4H3 |
InChI Key |
PEACRLHCXKFYHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N1C=NC2=C1N=CN=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


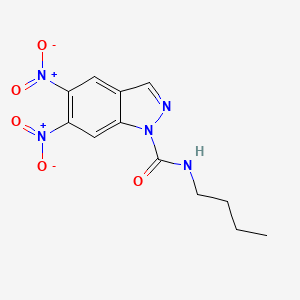
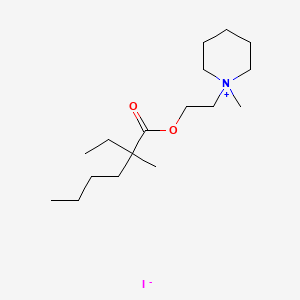
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

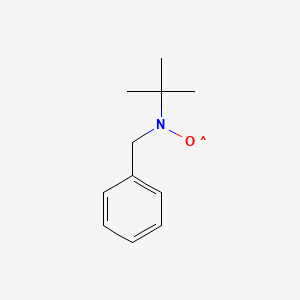
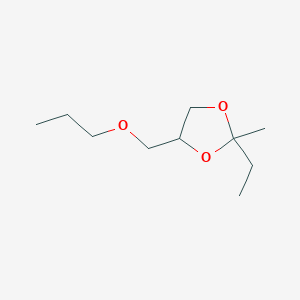
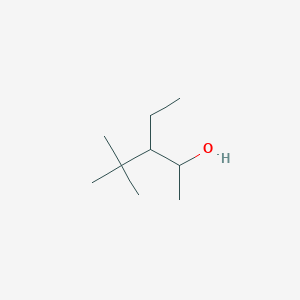
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

